![molecular formula C27H44O7 B1243976 Ecdysterone](/img/structure/B1243976.png)
Ecdysterone
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Overview
Description
A steroid hormone that regulates the processes of MOLTING or ecdysis in insects. Ecdysterone is the 20-hydroxylated ECDYSONE.
Scientific Research Applications
Breast Cancer Cell Growth Inhibition
Ecdysterone (Ecdy), a hormone found in arthropods and synthesized by plants, shows surprising tumor suppressive effects on various breast cancer cell lines. It inhibits glycolysis and respiration, greatly reducing the metabolic potential of triple negative breast cancer cells, and strongly induces autophagy. Ecdy also synergizes with doxorubicin to induce cell death in several breast cancer cell lines, while having minor effects on non-transformed human fibroblasts, indicating its potential as an adjuvant for genotoxic therapy in breast cancer treatment (Shuvalov et al., 2020).
Muscle Hypertrophy
Ecdysterone has been reported to enhance physical performance by stimulating protein synthesis, leading to muscle hypertrophy. This anabolic effect is mediated by estrogen receptor beta (ERβ). Studies have shown significant increases in muscle mass and one-repetition bench press performance in human subjects supplemented with ecdysterone, with no increases in biomarkers for liver or kidney toxicity, highlighting its effectiveness and safety in sports performance (Parr et al., 2014); (Isenmann et al., 2019).
Hyperglycemia Suppression
Ecdysterone has been recognized for its suppressive effect on hyperglycemia induced by several hyperglycemic agents. In alloxan-diabetic mice, the administration of ecdysterone reduced blood glucose levels to about half. Additionally, ecdysterone stimulated the incorporation of glucose into protein of normal mouse liver and into glycogen of normal and mildly diabetic mouse liver (Yoshida et al., 1971).
Insulin Signaling Enhancement in Muscle
Ecdysterone has been observed to improve glucose metabolism and enhance muscle insulin signaling by altering the acylcarnitine profile and increasing mitochondrial oxidative phosphorylation complexes in high-fat diet-fed mice. These effects are dose-dependent, suggesting potential therapeutic uses for metabolic disorders (Wang et al., 2011).
Cardioprotective Properties
Experiments on animals indicated that “Ecdysterone-80” has beneficial effects in chronic cardiac failure (CCF), decreasing hormone-transmitter imbalances characteristic of CCF. It also significantly reduced lethality among animals and prevented myocardial hypertrophy, suggesting potential applications in treating cardiovascular diseases (Fedorov et al., 2009).
properties
Molecular Formula |
C27H44O7 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(2S,3R,5R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15?,17-,19+,20-,21-,22+,24+,25+,26+,27+/m0/s1 |
InChI Key |
NKDFYOWSKOHCCO-MQMWGCQISA-N |
Isomeric SMILES |
C[C@]12CCC3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O |
SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |
synonyms |
20 Hydroxyecdysone 20-Hydroxyecdysone Beta Ecdysone Beta-Ecdysone Crustecdysone Ecdysterone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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